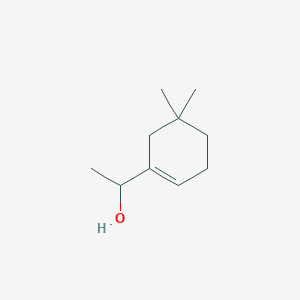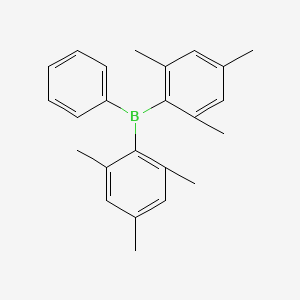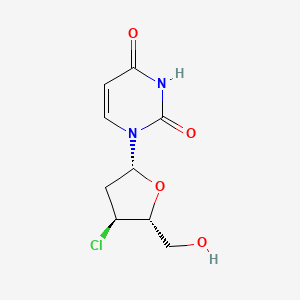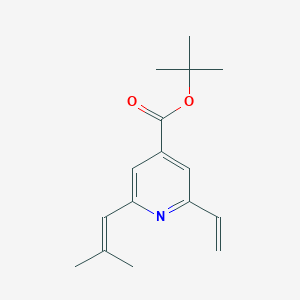
2-(2-Methylpropenyl)-6-vinylisonicotinic acid tert-butyl ester
Overview
Description
2-(2-Methylpropenyl)-6-vinylisonicotinic acid tert-butyl ester is a complex organic compound that belongs to the class of esters Esters are widely known for their pleasant odors and are often used in fragrances and flavorings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpropenyl)-6-vinylisonicotinic acid tert-butyl ester typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more environmentally friendly and cost-effective.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylpropenyl)-6-vinylisonicotinic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or acids.
Scientific Research Applications
2-(2-Methylpropenyl)-6-vinylisonicotinic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and other materials due to its unique structural properties.
Mechanism of Action
The mechanism by which 2-(2-Methylpropenyl)-6-vinylisonicotinic acid tert-butyl ester exerts its effects is primarily through its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in various biochemical pathways. The ester group can undergo hydrolysis to release the active acid form, which can then interact with its target.
Comparison with Similar Compounds
Similar Compounds
- 2-Methylpropyl acetate
- Isobutyl acetate
- Diisobutyl phthalate
Uniqueness
Compared to similar compounds, 2-(2-Methylpropenyl)-6-vinylisonicotinic acid tert-butyl ester has a unique combination of functional groups that confer distinct chemical and physical properties. Its vinyl and isonicotinic acid moieties make it particularly versatile for various applications in organic synthesis and material science.
Properties
Molecular Formula |
C16H21NO2 |
|---|---|
Molecular Weight |
259.34 g/mol |
IUPAC Name |
tert-butyl 2-ethenyl-6-(2-methylprop-1-enyl)pyridine-4-carboxylate |
InChI |
InChI=1S/C16H21NO2/c1-7-13-9-12(15(18)19-16(4,5)6)10-14(17-13)8-11(2)3/h7-10H,1H2,2-6H3 |
InChI Key |
KSZPITNYCTZRQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC(=CC(=N1)C=C)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
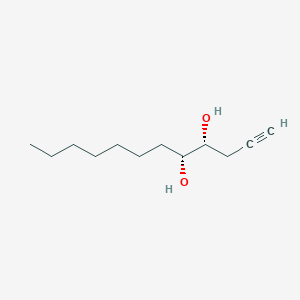
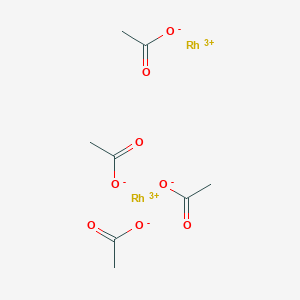
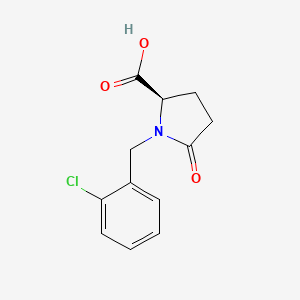
![[(2R)-1-(4-amino-2-oxo-pyrimidin-1-yl)-3-hydroxy-propan-2-yl]oxymethylphosphonic acid](/img/structure/B8523692.png)
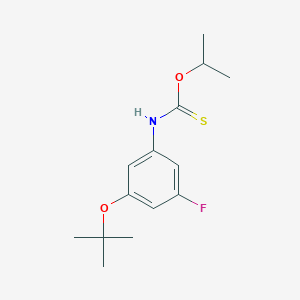
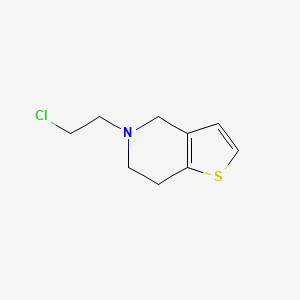
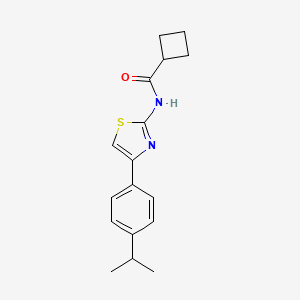
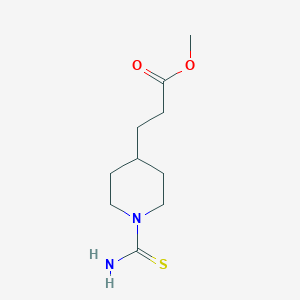
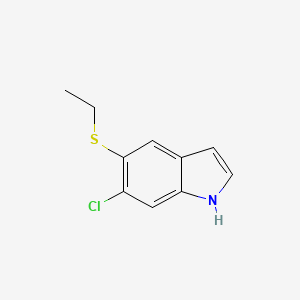
![2,2-Dimethylspiro[5,5]undec-8-en-1-one](/img/structure/B8523728.png)
